molecular formula C23H25N3O5 B2740328 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941883-63-2

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2740328
CAS No.: 941883-63-2
M. Wt: 423.469
InChI Key: IODOUMRSVGVQQK-UHFFFAOYSA-N
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Description

This compound is a pyridazinone-based acetamide derivative characterized by a 2,5-dimethoxyphenyl substituent at the pyridazinone C3 position and a 4-methoxyphenethylamide group at the acetamide side chain. Its molecular formula is C₂₃H₂₅N₃O₅, with a molecular weight of 447.46 g/mol (calculated).

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-17-6-4-16(5-7-17)12-13-24-22(27)15-26-23(28)11-9-20(25-26)19-14-18(30-2)8-10-21(19)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODOUMRSVGVQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 1257549-44-2

The compound features a pyridazinone core, which is known for its diverse biological activities. The presence of methoxy groups and a phenethyl amide moiety enhances its pharmacological potential.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes, which can lead to antitumor effects.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways critical for tumor growth and metastasis.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of related compounds in vitro:

  • Cell Lines Tested : Compounds were evaluated on human lung cancer cell lines such as A549, HCC827, and NCI-H358.
  • Assays Conducted : MTS cytotoxicity and BrdU proliferation assays were utilized to assess cell viability and proliferation rates.
CompoundCell LineIC₅₀ (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BNCI-H35816.00 ± 9.383D

The results indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that the target compound may also possess similar properties.

Antimicrobial Activity

Some derivatives of the pyridazinone core have shown promising antimicrobial activity:

  • Mechanism : These compounds often exhibit broad-spectrum activity against various bacterial strains by disrupting cellular processes.

Case Studies

  • In Vivo Studies : In a study involving immunosuppressed rat models, compounds structurally related to the target compound demonstrated efficacy against opportunistic infections, indicating potential applications in antimicrobial therapies.
  • Clinical Trials : Some derivatives have advanced to clinical trials due to their favorable safety profiles and efficacy in preclinical models.

Comparison with Similar Compounds

2-[3-(4-Chlorophenyl)-6-Oxo-1(6H)-Pyridazinyl]-N-(2,5-Dimethoxyphenyl)Acetamide ()

  • Molecular Formula : C₂₀H₁₈ClN₃O₄
  • Molecular Weight : 399.83 g/mol
  • Key Differences: Replaces the 2,5-dimethoxyphenyl group on pyridazinone with a 4-chlorophenyl moiety and substitutes the 4-methoxyphenethylamide with a 2,5-dimethoxyphenylamide.
  • The absence of a phenethyl chain may reduce steric bulk and flexibility .

N-[2-(4-Methoxyphenyl)Ethyl]-2-[3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide ()

  • Molecular Weight : 393.44 g/mol
  • Key Differences: Features 4-methoxyphenyl groups at both the pyridazinone C3 position and the acetamide side chain.
  • Implications : Symmetric methoxy substitution may enhance crystallinity or solubility but could reduce selectivity in biological targets compared to the asymmetric substitution in the target compound .

Heterocyclic Acetamide Derivatives (Non-Pyridazinone Core)

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide ()

  • Core Structure: Benzothiazole instead of pyridazinone.
  • Key Features : The benzothiazole ring introduces a rigid, planar structure with strong electron-withdrawing properties due to the CF₃ group. The 2,5-dimethoxyphenyl acetamide side chain is retained.
  • Implications : Benzothiazole derivatives are often associated with anticancer or antimicrobial activity. The CF₃ group may improve metabolic stability but reduce solubility compared to methoxy groups .

Implications for Further Research

  • Activity Profiling: The target compound’s methoxy-rich structure warrants evaluation for serotonin receptor modulation or monoamine oxidase (MAO) inhibition, as seen in structurally related psychotropic agents.
  • Solubility Optimization : Compared to chloro- or CF₃-substituted analogs, the methoxy groups may improve aqueous solubility, but formulation studies (e.g., salt formation) are needed.
  • Synthetic Scalability : Adopting ’s high-yield methods (79% purity) could streamline production, though purification challenges may arise due to the phenethyl group’s bulk .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing this compound?

The synthesis typically involves:

Pyridazinone core formation : Hydrazine reacts with dicarbonyl precursors (e.g., maleic anhydride derivatives) under acidic conditions (HCl or H₂SO₄ catalysis) to form the pyridazinone ring .

Substitution at position 3 : Electrophilic aromatic substitution introduces the 2,5-dimethoxyphenyl group using Friedel-Crafts alkylation or halogen displacement reactions .

Acetamide linkage : Coupling the pyridazinone intermediate with 4-methoxyphenethylamine via amide bond formation, often employing coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .
Optimization: Reaction yields improve with controlled temperatures (60–80°C), solvent polarity adjustments, and HPLC-purified intermediates (>95% purity) .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) and purity (>98% for biological assays) .
  • FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme inhibition : Test PDE4 or CDK inhibition using fluorescence-based assays (e.g., cAMP hydrolysis for PDE4) at 1–100 μM concentrations .
  • Antimicrobial screening : Use microdilution assays against S. aureus or E. coli (MIC values reported for analogs: 8–32 μg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence bioactivity?

  • 2,5-Dimethoxyphenyl vs. 3,4-dimethoxyphenyl : The 2,5-substitution enhances PDE4 inhibition (IC₅₀ ~0.8 μM) compared to 3,4-substituted analogs (IC₅₀ >5 μM), likely due to improved hydrophobic pocket binding .
  • Phenethyl chain length : Shortening the ethyl linker reduces CDK2 affinity (ΔIC₅₀ = 2.5-fold), as shown in molecular docking studies .
    Methodology: Synthesize derivatives with systematic substituent variations, followed by kinase inhibition assays and molecular dynamics simulations .

Q. How can conflicting bioactivity data across studies be resolved?

  • Case example : Discrepancies in antimicrobial activity (MIC ranging from 8–64 μg/mL) may arise from variations in bacterial strains or assay conditions.
    Resolution:
    • Standardize protocols (CLSI guidelines for MIC assays) .
    • Use isogenic bacterial strains to eliminate genetic variability .
    • Validate results with time-kill kinetics and biofilm disruption assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the pyridazinone oxygen, increasing aqueous solubility by 10-fold .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm size) to enhance oral bioavailability, as demonstrated for related pyridazinone analogs .
  • LogP optimization : Reduce LogP from ~3.5 to ~2.0 via polar substituents (e.g., hydroxyl groups), improving metabolic stability .

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